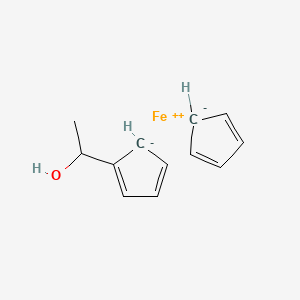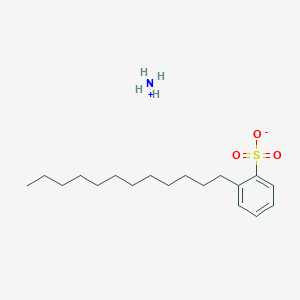
エチニルフェロセン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethynylferrocene (EFC) is a synthetic organometallic compound composed of a cyclopentadienyl anion, a ferrocene core, and an ethynyl group. It is a versatile molecule with a wide range of applications in scientific research and industrial processes. EFC has been used in the synthesis of organic molecules, in the development of new materials, and in the study of the mechanism of action of biological systems.
科学的研究の応用
高分子化学
エチニルフェロセンは、高分子化学において、酸化還元動的ポリマーやデンドリマーとして応用されています {svg_1}. これらのポリマーは、温度、pH、特定の化学物質の存在など、環境の変化に応じてその特性を変えることができます {svg_2}.
材料科学
材料科学において、エチニルフェロセンはバイオレセプターとして使用されています {svg_3}. バイオレセプターは、特定の生体分子に結合できる物質であり、バイオセンサーや薬物送達システムなど、さまざまな用途に使用されています {svg_4}.
薬理学と生化学
エチニルフェロセンは、薬理学と生化学において応用されています {svg_5}. 新しい薬や治療法の開発に使用できるだけでなく、分子レベルで生物学的プロセスを研究するためにも使用できます {svg_6}.
電気化学
電気化学において、エチニルフェロセンは、そのユニークな電子特性と構造特性のために使用されています {svg_7}. これは、さまざまな分子やイオンを溶液中で検出するための電気化学センサーに使用できます {svg_8}.
非線形光学
エチニルフェロセンは、非線形光学において応用されています {svg_9}. 非線形光学は、媒質の分極密度が光の電場に対して非線形に反応する非線形媒質における光の挙動を研究する光学の一分野です {svg_10}.
熱反応性
エチニルフェロセンの熱反応性は、特にエネダイインにおけるその使用の文脈で研究されてきました {svg_11}. エネダイインは、がん治療における潜在的な用途について研究されてきた化合物の一種です {svg_12}.
スピン依存電子輸送
スピン依存電子輸送特性に関する理論的研究が、エチニルフェロセン分子接合部で実施されてきました {svg_13}. この研究は、電子のスピンを使用して情報を格納、処理、および通信するスピントロニクスデバイスの開発に影響を与える可能性があります {svg_14}.
産業用途
最後に、エチニルフェロセンは、さまざまな産業用途があります {svg_15}. たとえば、性能を向上させ、排出量を削減するための燃料添加剤として、およびエンジンや産業機械の性能と寿命を向上させるための潤滑剤として使用できます {svg_16}.
作用機序
- Ethynylferrocene (also known as Ferrocenylacetylene or Ferrocenylethyne ) is a compound with the linear formula (HC≡CC5H4)Fe(C5H5) .
- Its primary target is not well-documented, but it exhibits interesting electrochemical properties and can be covalently attached to carbon surfaces through its ethynyl group .
- The lithio activation method, which replaces the terminal hydrogen of the ethynyl group with a lithium atom, facilitates anodic oxidation .
- Direct oxidation of the unactivated ethynyl group also leads to surface deposition .
- The affected pathways are not explicitly defined, but the compound’s electrochemical behavior suggests changes in ion transport near the electrode surface .
- Impact on Bioavailability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
Ethynylferrocene plays a crucial role in biochemical reactions, particularly in the field of proteomics and cancer research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, ethynylferrocene has been shown to interact with transition-metal complexes, leading to the formation of stable 18-electron complexes . These interactions can modulate the activity of enzymes and proteins, affecting biochemical pathways and cellular processes.
Cellular Effects
Ethynylferrocene exhibits significant effects on various types of cells and cellular processes. It has been studied for its antiproliferative effects on cancer cell lines, including human melanoma, hepatocellular carcinoma, glioma, epidermoid carcinoma, and prostatic adenocarcinoma . Ethynylferrocene influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to promote the uptake of anticancer drugs in drug-resistant leukemia cells .
Molecular Mechanism
The molecular mechanism of ethynylferrocene involves its interaction with biomolecules at the molecular level. Ethynylferrocene can form stable complexes with transition-metal ions, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and modulation of biochemical pathways. Additionally, ethynylferrocene can undergo redox reactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethynylferrocene can change over time. Its stability and degradation are important factors to consider. Ethynylferrocene has been shown to be stable under certain conditions, but it can undergo degradation over time, affecting its long-term impact on cellular function . Studies have also observed the temporal effects of ethynylferrocene on cellular processes, including its influence on cell proliferation and drug uptake .
Dosage Effects in Animal Models
The effects of ethynylferrocene vary with different dosages in animal models. Studies have shown that ethynylferrocene can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes . At high doses, ethynylferrocene may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
Ethynylferrocene is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s interaction with metabolic enzymes can modulate biochemical pathways, leading to changes in cellular function and activity.
Transport and Distribution
Within cells and tissues, ethynylferrocene is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . Understanding the transport and distribution of ethynylferrocene is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
Ethynylferrocene exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can affect the compound’s biochemical interactions and overall cellular impact.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Ethynylferrocene can be achieved through a Sonogashira coupling reaction between ferrocene and ethynyl iodide.", "Starting Materials": [ "Ferrocene", "Ethynyl iodide", "Copper(I) iodide", "Triethylamine", "Diethyl ether", "Acetone" ], "Reaction": [ "To a solution of ferrocene (1.0 g, 5.0 mmol) in dry diethyl ether (20 mL) and triethylamine (1.5 mL, 10.5 mmol) under nitrogen, copper(I) iodide (0.5 g, 2.6 mmol) was added and stirred for 30 min at room temperature.", "To this mixture, ethynyl iodide (0.8 g, 5.0 mmol) was added dropwise and stirred for 24 h at room temperature.", "The reaction mixture was filtered and the filtrate was concentrated under reduced pressure.", "The crude product was purified by column chromatography using a mixture of acetone and hexane as the eluent to afford Ethynylferrocene as a yellow solid (0.8 g, 70% yield)." ] } | |
CAS番号 |
1271-47-2 |
分子式 |
C12H10Fe 10* |
分子量 |
210.05 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)






